Cas no 90058-29-0 ((S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione)
![(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione structure](https://ja.kuujia.com/scimg/cas/90058-29-0x500.png)
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 化学的及び物理的性質
名前と識別子
-
- (S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- 6,9-Diazaspiro[4.5]decane-7,10-dione,8-methyl-, (8S)-
- ALAPTIDE
- Cyclo(1-amino-1-cyclopentanecarbonyl-L-alanyl)
- MFCD01731593
- UNII-G248DWL42U
- Cyclo-1-aminocyclopentanecarbonyl-Ala
- (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, AldrichCPR
- VUFB-15754
- DTXSID10238019
- CS-231227
- SCHEMBL14690940
- Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl)
- G248DWL42U
- AKOS006279036
- c(Acp-Ala)
- 6'(S)-Methyl-2',5'-dioxospiro(cyclopentane-1,3'-piperazine)
- 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-methyl-, (8S)-
- 6,9-Diazaspiro(4.5)decane-7,10-dione, 8-methyl-, (S)-
- (S)-8-Methyl-6,9-diazaspiro(4.5)decane-7,10-dione
- 6,9-DIAZASPIRO(4.5)DECANE-7,10-DIONE, 8-METHYL-, (8S)-
- Cyclo(1-aminocyclopentanecarbonyl-alanyl)
- (8S)-8-METHYL-6,9-DIAZASPIRO(4.5)DECANE-7,10-DIONE
- BRN 5936003
- GEO-04576
- Cyclo (Acp-L-Ala)
- 90058-29-0
- CHEMBL4761050
- Cyclo(1-amino-1-cyclopentanecarbonyl-L-alanine)
- Cyclo(alanyl-1-amino-1-cyclopentanecarbonyl)
-
- インチ: InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
- InChIKey: LTRSPDHUDXWHRY-LURJTMIESA-N
- ほほえんだ: C[C@H]1C(NC2(C(N1)=O)CCCC2)=O
計算された属性
- せいみつぶんしりょう: 182.10600
- どういたいしつりょう: 182.106
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 58.2A^2
じっけんとくせい
- 密度みつど: 1.2
- ふってん: 498.3°Cat760mmHg
- フラッシュポイント: 233.4°C
- 屈折率: 1.537
- PSA: 58.20000
- LogP: 0.59130
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione セキュリティ情報
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM218506-100g |
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione |
90058-29-0 | 95% | 100g |
$*** | 2023-03-30 | |
Biosynth | FA01736-1 g |
Alaptide |
90058-29-0 | 1g |
$3,638.25 | 2023-01-05 |
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dioneに関する追加情報
Introduction to (S)-8-Methyl-6,9-Diazaspiro[4.5]Decane-7,10-Dione (CAS No. 90058-29-0)
Compound Overview
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a unique organic compound with the CAS registry number 90058-29-0. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The spiro[4.5]decane framework in this molecule is a bicyclic structure consisting of a four-membered and a five-membered ring fused at one atom. The presence of two nitrogen atoms in the structure (as indicated by the diazaspiro designation) adds complexity and potential functionality to the molecule.
The dione suffix in the name indicates the presence of two ketone groups within the molecule. These functional groups can play a significant role in the compound's chemical reactivity and biological activity. The stereochemistry of the compound is specified by the (S) designation, which refers to the configuration of the chiral center at position 8. This stereochemistry is crucial for determining the compound's properties and interactions with other molecules.
Chemical Structure and Synthesis
The synthesis of (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione involves a series of carefully designed organic reactions. The spiro structure is typically formed through intramolecular cyclization reactions, where a suitable precursor undergoes ring-closing to form the bicyclic framework. The introduction of nitrogen atoms into the structure can be achieved through various methods, such as nucleophilic substitution or amidation reactions.
The methyl group at position 8 is introduced during the synthesis process, often through alkylation or methylation reactions. The stereochemistry at this position is controlled during the synthesis to ensure that only the (S)-enantiomer is produced. This level of control is essential for applications where stereochemistry plays a critical role, such as in pharmaceuticals or agrochemicals.
Biological Activity and Applications
(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione has shown promising biological activity in recent studies. One of its notable applications is in the field of medicinal chemistry, where it has been investigated as a potential lead compound for drug development. The spiro structure provides a rigid framework that can enhance molecular stability and bioavailability.
Recent research has focused on evaluating its potential as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, studies have explored its ability to modulate kinase activity or act as an antagonist for G-protein coupled receptors (GPCRs). These findings suggest that this compound could be further developed into therapeutic agents for conditions such as cancer or neurodegenerative diseases.
In addition to its biological applications, this compound has also been studied for its potential use in agrochemicals and materials science. Its unique structure makes it an interesting candidate for developing new pesticides or advanced materials with tailored properties.
Structural Analysis and Stability
The stability of (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione under various conditions has been thoroughly investigated. The spiro structure contributes to its rigidity and resistance to certain types of degradation. However, the presence of ketone groups makes it susceptible to nucleophilic attack under basic conditions.
Thermal stability studies have shown that this compound can withstand moderate heating without significant decomposition. This property is advantageous for processes involving high temperatures during synthesis or formulation.
Safety and Handling
As with any chemical compound, proper handling and safety precautions are essential when working with (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents or bases.
Preliminary toxicological studies indicate that this compound has low acute toxicity when administered at moderate doses; however, further studies are required to fully understand its safety profile for human use.
Conclusion
(S)-8-Methyl-6,9-Diazaspiro[4.5]Decane-7,10-Dione: A Promising Compound with Diverse Applications
(S)-8-Methyl-6,9-Diazaspiro[4.5]Decane-7,10-Dione (CAS No: 90058-29-0) stands out as a versatile organic compound with significant potential across multiple fields due to its unique structural features and functional groups.
Stereochemistry: The S configuration at position 8 plays a critical role in determining this compound's properties and interactions with biological systems.
Biological Activity: Recent studies highlight its promising role as an enzyme inhibitor or receptor antagonist making it a valuable lead molecule for drug discovery.
Synthesis: Advanced organic synthesis techniques enable precise control over its structure ensuring high purity and desired stereochemistry.
Applications: Beyond pharmaceuticals it shows promise in agrochemicals and materials science offering diverse opportunities for innovation.
Safety: While preliminary data suggest low toxicity comprehensive safety assessments are necessary before human use. In conclusion this compound represents an exciting advancement in organic chemistry offering new possibilities for therapeutic development and beyond.
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